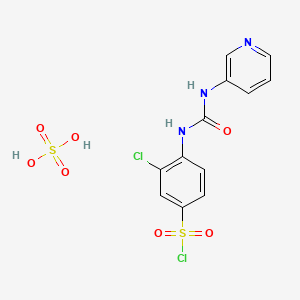
4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a furan ring. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group adds to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine typically involves the arylation of 2-acetylfuran with nitrophenyldiazonium salts under Gomberg-Bachmann reaction conditions . The resulting 5-(nitrophenyl)-2-acetylfurans undergo cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper powder.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole and furan compounds.
Aplicaciones Científicas De Investigación
4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The exact mechanism of action for 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 4-(5-(2-Nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of a nitrophenyl group with both furan and thiazole rings.
Propiedades
Fórmula molecular |
C13H9N3O3S |
|---|---|
Peso molecular |
287.30 g/mol |
Nombre IUPAC |
4-[5-(2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9N3O3S/c14-13-15-9(7-20-13)12-6-5-11(19-12)8-3-1-2-4-10(8)16(17)18/h1-7H,(H2,14,15) |
Clave InChI |
XPWMASOZELDLGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


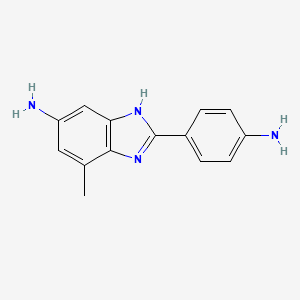


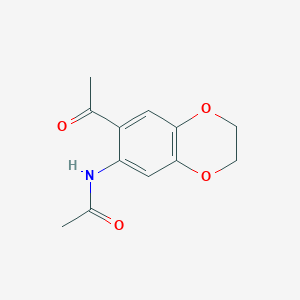

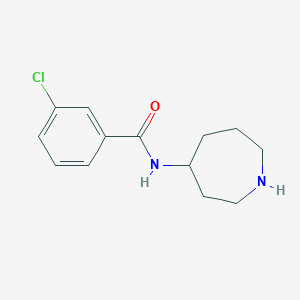
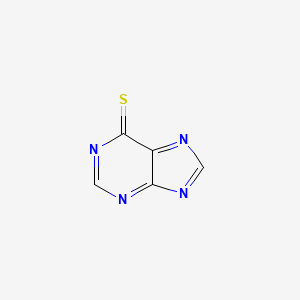
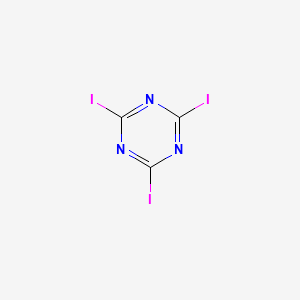
![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)

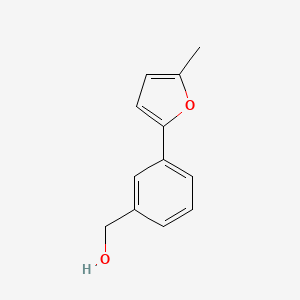
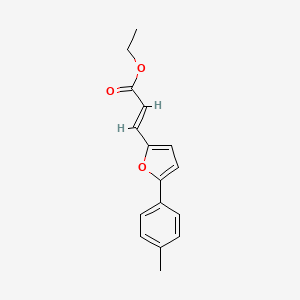
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)
